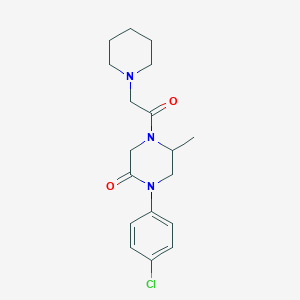

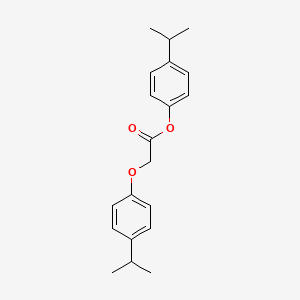

![molecular formula C14H11ClN4O B5512942 N-{[5-(3-氯-4-甲基苯基)-2-呋喃基]亚甲基}-4H-1,2,4-三唑-4-胺](/img/structure/B5512942.png)

N-{[5-(3-氯-4-甲基苯基)-2-呋喃基]亚甲基}-4H-1,2,4-三唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a part of the 1,2,4-triazole derivatives family, known for their diverse chemical properties and applications in various fields. These compounds have been extensively studied for their synthesis methods, molecular structures, and chemical properties.

Synthesis Analysis

The synthesis of N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by reaction with various aromatic aldehydes to afford 3-(substitutedphenyl)-N-(4H-1,2,4-triazol-4-yl)acrylamide. Cyclisation with hydrazine hydrate in ethanol leads to the final product, with structures confirmed by 1H NMR and IR spectroscopy (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including the compound of interest, exhibits a variety of conformational arrangements influenced by their substituents. For example, the molecule of 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine forms two-dimensional networks via intermolecular hydrogen bonds, showcasing the impact of molecular structure on the compound's properties (Li et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine derivatives is significant, with reactions including cyclization, substitution, and coupling being common. These reactions facilitate the synthesis of various derivatives with potential biological and pharmacological applications, as seen in the diverse chemical reactions and synthesized compounds detailed in the literature (Bektaş et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of 1,2,4-triazole derivatives are critical for their application and function. These properties are often determined by the nature of the substituents on the triazole ring. For instance, the crystal structure analysis provides insight into the molecular arrangement and potential intermolecular interactions, essential for understanding the compound's stability and reactivity (Repich et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, of N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine derivatives, are influenced by their molecular structure. Studies have shown various reactivity patterns depending on the substituents attached to the triazole ring, highlighting the compound's versatility in chemical synthesis and potential applications in material science and pharmaceuticals (Dolzhenko et al., 2008).

科学研究应用

抗菌活性

N-{[5-(3-氯-4-甲基苯基)-2-呋喃基]亚甲基}-4H-1,2,4-三唑-4-胺及其衍生物因其抗菌特性而受到探索。例如,Bektaş 等人(2010 年)合成了新型 1,2,4-三唑衍生物并评估了它们的抗菌活性。一些化合物对各种微生物表现出良好至中等的活性,突出了它们作为抗菌剂的潜力 (Bektaş 等人,2010 年)。

腺苷受体拮抗作用

另一个应用领域是腺苷受体的拮抗作用,这可能对神经病学和心脏病学产生影响。Francis 等人(1988 年)发现了一种高效的腺苷拮抗剂 CGS 15943,它是与 N-{[5-(3-氯-4-甲基苯基)-2-呋喃基]亚甲基}-4H-1,2,4-三唑-4-胺化学类别相关的典型结构的杂交体。该化合物在 A1 和 A2 腺苷受体上表现出很高的结合效力,表明其在研究腺苷介导的生理过程中很有用 (Francis 等人,1988 年)。

合成方法

该化合物及其类似物在合成化学中也起着至关重要的作用,作为合成各种杂环化合物的关键中间体。例如,Wu 等人(1996 年)展示了通过用 s-BuLi/(-)-斯巴丁处理(芳基甲基)(3-氯丙基)-Boc-胺来高度对映选择性地合成 (S)-2-芳基-Boc-吡咯烷,展示了相关结构在不对称合成和生产对映体纯化合物中的效用 (Wu 等人,1996 年)。

属性

IUPAC Name |

(E)-1-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O/c1-10-2-3-11(6-13(10)15)14-5-4-12(20-14)7-18-19-8-16-17-9-19/h2-9H,1H3/b18-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUUFTIJRXBSQS-CNHKJKLMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)C=NN3C=NN=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=N/N3C=NN=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-isopropyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512862.png)

![({4-ethyl-5-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5512891.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5512896.png)

![4-methyl-2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol](/img/structure/B5512901.png)

![2-{2-[2-(2-methoxyethyl)-4-morpholinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5512913.png)

![ethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate](/img/structure/B5512925.png)

![4-{[(2-chlorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5512940.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5512959.png)